molecular formula C20H21N3 B6459671 1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole CAS No. 2548995-64-6

1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole

Cat. No. B6459671
CAS RN: 2548995-64-6
M. Wt: 303.4 g/mol
InChI Key: SWPZESYJVLITGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole” is a complex organic molecule. It contains a benzylazetidinyl group, a cyclopropyl group, and a benzodiazole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidine ring, a four-membered ring containing a nitrogen atom, is known for its reactivity. The benzodiazole group is a fused ring system containing a benzene ring and a diazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and benzodiazole rings. The azetidine ring is known to undergo reactions at the nitrogen atom, while the benzodiazole ring can participate in various aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and its charge distribution would all influence properties like solubility, melting point, and reactivity .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

1-(1-benzylazetidin-3-yl)-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-2-6-15(7-3-1)12-22-13-17(14-22)23-19-9-5-4-8-18(19)21-20(23)16-10-11-16/h1-9,16-17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPZESYJVLITGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole

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